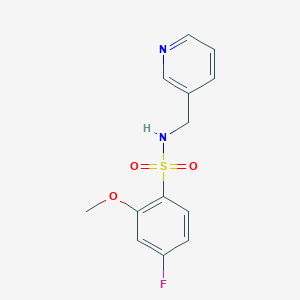

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound with the molecular formula C13H13FN2O3S . It is a complex organic molecule that may have potential applications in various fields, including pharmaceuticals and agrochemicals .

Molecular Structure Analysis

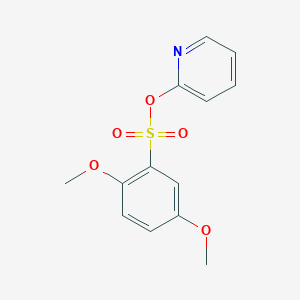

The molecular structure of this compound is characterized by the presence of a pyridine ring and a benzenesulfonamide group . The exact three-dimensional conformation of the molecule can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be predicted based on its molecular structure. For example, it has a molecular weight of 296.32 g/mol . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Mechanism of Action

Target of Action

Similar compounds, such as fluoropyridines, have been used in the synthesis of biologically active compounds, including those used in local radiotherapy for cancer .

Mode of Action

It’s worth noting that fluoropyridines, which share a similar structure, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines and related compounds have been noted for their potential in various biological applications .

Result of Action

Related compounds have been studied for their potential in various biological applications .

Advantages and Limitations for Lab Experiments

FMPS has several advantages as a fluorescent probe for detecting zinc ions. It is highly selective for zinc ions and does not interfere with other metal ions, making it a reliable tool for studying the role of zinc ions in biological systems. FMPS is also easy to use and can be incorporated into various experimental setups. However, FMPS has some limitations, including its low quantum yield and sensitivity to pH changes.

Future Directions

FMPS has significant potential for future research in various fields, including biochemistry, cell biology, and neuroscience. Some of the future directions for FMPS research include:

1. Developing new fluorescent probes based on the FMPS scaffold for detecting other metal ions.

2. Studying the role of zinc ions in neurodegenerative diseases using FMPS as a tool.

3. Developing new techniques for using FMPS in vivo to study the role of zinc ions in biological systems.

4. Investigating the potential applications of FMPS in drug discovery and development.

Conclusion:

In conclusion, FMPS is a promising fluorescent probe for detecting zinc ions in biological systems. It has several advantages as a research tool, including its selectivity and ease of use. FMPS has been extensively studied for its potential applications in various fields, including biochemistry, cell biology, and neuroscience. Future research on FMPS may lead to new insights into the role of zinc ions in biological processes and may have significant implications for drug discovery and development.

Synthesis Methods

FMPS can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with pyridine-3-carbaldehyde followed by the addition of benzenesulfonyl chloride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

FMPS has been extensively studied for its potential applications in scientific research. One of the significant applications of FMPS is as a fluorescent probe for detecting zinc ions in biological systems. FMPS can selectively bind to zinc ions and emit fluorescence, making it a useful tool for studying the role of zinc ions in various biological processes.

Safety and Hazards

properties

IUPAC Name |

4-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-12-7-11(14)4-5-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEPTXXKGBYTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)